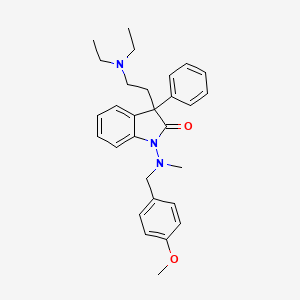
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate is a complex organic compound with the molecular formula C21H15ClN2O5 This compound is known for its unique structure, which includes both dihydroxybenzoyl and chlorobenzoate groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzoic acid with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than large-scale manufacturing. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the purity and yield of the compound are maintained.
化学反応の分析
Types of Reactions
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound. These products are often used in further research and development applications.
科学的研究の応用
4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate involves its interaction with various molecular targets and pathways. The compound’s dihydroxybenzoyl group is known to participate in redox reactions, which can influence cellular oxidative stress levels. Additionally, the chlorobenzoate group can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl benzoate
Uniqueness
What sets 4-(2-(2,4-Dihydroxybenzoyl)carbohydrazonoyl)phenyl 3-chlorobenzoate apart from similar compounds is its unique combination of dihydroxybenzoyl and chlorobenzoate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
764653-67-0 |
|---|---|
分子式 |
C21H15ClN2O5 |
分子量 |
410.8 g/mol |
IUPAC名 |
[4-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C21H15ClN2O5/c22-15-3-1-2-14(10-15)21(28)29-17-7-4-13(5-8-17)12-23-24-20(27)18-9-6-16(25)11-19(18)26/h1-12,25-26H,(H,24,27)/b23-12+ |
InChIキー |
ZUMGHXILYGUEHB-FSJBWODESA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=C(C=C(C=C3)O)O |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=C(C=C(C=C3)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



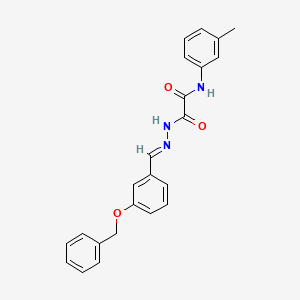

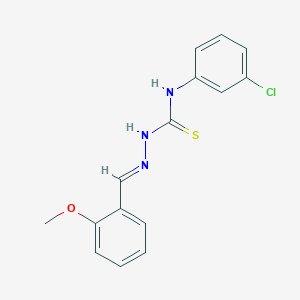
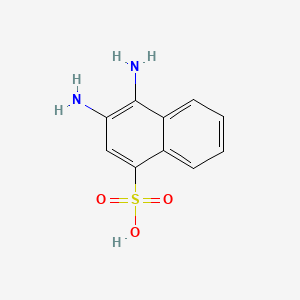
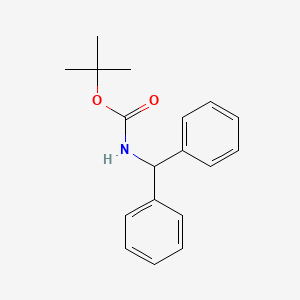
![3-hydroxy-7,8,9-trimethoxy-6H-benzo[c]chromen-6-one](/img/structure/B12005226.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12005231.png)
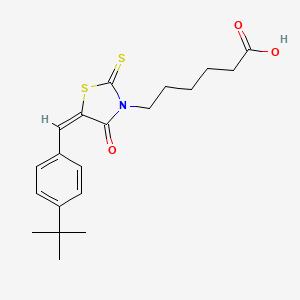
![(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005236.png)
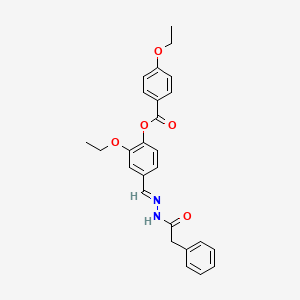
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12005248.png)
![1-Methylbenzo[f]quinolin-3-ol](/img/structure/B12005264.png)
